Bienvenue dans la boutique en ligne BenchChem!

2-(Methylsulfanyl)-5-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine

lipophilicity drug-likeness SAR

2-(Methylsulfanyl)-5-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine (CAS 866019-43-4) is a heterocyclic small molecule belonging to the [1,2,4]triazolo[1,5-a]pyrimidine (TPD) class, a scaffold widely investigated for microtubule-targeting and kinase-inhibitory anticancer activity. Its molecular formula is C₁₃H₉F₃N₄S (MW 310.30 g/mol); it bears a methylsulfanyl group at the 2-position and a 3-(trifluoromethyl)phenyl substituent at the 5-position of the fused bicyclic core.

Molecular Formula C13H9F3N4S
Molecular Weight 310.3
CAS No. 866019-43-4
Cat. No. B2806056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylsulfanyl)-5-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine
CAS866019-43-4
Molecular FormulaC13H9F3N4S
Molecular Weight310.3
Structural Identifiers
SMILESCSC1=NN2C=CC(=NC2=N1)C3=CC(=CC=C3)C(F)(F)F
InChIInChI=1S/C13H9F3N4S/c1-21-12-18-11-17-10(5-6-20(11)19-12)8-3-2-4-9(7-8)13(14,15)16/h2-7H,1H3
InChIKeyRSIORMBDMKLWLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Methylsulfanyl)-5-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine (CAS 866019-43-4): Core Chemical Identity and Class Context for Procurement


2-(Methylsulfanyl)-5-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine (CAS 866019-43-4) is a heterocyclic small molecule belonging to the [1,2,4]triazolo[1,5-a]pyrimidine (TPD) class, a scaffold widely investigated for microtubule-targeting and kinase-inhibitory anticancer activity [1]. Its molecular formula is C₁₃H₉F₃N₄S (MW 310.30 g/mol); it bears a methylsulfanyl group at the 2-position and a 3-(trifluoromethyl)phenyl substituent at the 5-position of the fused bicyclic core [2]. The compound is a member of the Bionet screening library (Bionet2_001530) and is available from multiple commercial suppliers at ≥95% purity . Critically, this exact substitution pattern—2-SCH₃ plus 5-(m-CF₃-Ph)—has very limited published primary pharmacological data; the evidence below relies substantially on class-level inference from closely related TPD analogs and computed physicochemical properties.

Why In-Class Analogs Cannot Replace 2-(Methylsulfanyl)-5-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine for SAR-Oriented Research


Within the [1,2,4]triazolo[1,5-a]pyrimidine class, small structural changes profoundly alter the biological mechanism (e.g., shifting from microtubule stabilization to microtubule disruption or modulating kinase selectivity) [1][2]. The target compound presents a unique dual-substitution pattern—a 2-methylsulfanyl group contributing to metabolic stability and hydrogen-bond acceptor capacity, combined with a 5-(3-trifluoromethyl)phenyl ring that introduces strong electron-withdrawing character, increased lipophilicity (computed XLogP3-AA = 3.5), and potential for halogen-bond interactions [3]. Direct analogs lacking the 2-SCH₃ group (e.g., CAS 75175-86-9) or bearing the CF₃ at a different ring position (e.g., CAS 439107-82-1) diverge markedly in computed LogP, solubility, and predicted target engagement profiles; thus, SAR and lead-optimization studies cannot validly substitute these analogs without risking loss of the specific pharmacophore features conferred by the 2-SCH₃/5-(m-CF₃-Ph) combination [3]. Users should note that published comparative biological data for this specific compound are extremely sparse, and the following quantitative evidence leans heavily on class-level inference and computational predictions.

Quantitative Differentiation of 2-(Methylsulfanyl)-5-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine from Closest Analogs


Computed Lipophilicity (XLogP3-AA) vs. Des-methylsulfanyl Analog (CAS 75175-86-9)

The presence of the 2-methylsulfanyl group significantly increases computed lipophilicity relative to the des-methylsulfanyl analog 5-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 75175-86-9). This shift has implications for membrane permeability and metabolic stability in cell-based assays. [1]

lipophilicity drug-likeness SAR

Topological Polar Surface Area (TPSA) Differentiation from Positional Isomer CAS 439107-82-1

The target compound and its positional isomer 2-(methylsulfanyl)-7-phenyl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine (CAS 439107-82-1) share the same molecular formula (C₁₃H₉F₃N₄S) and identical computed TPSA (68.4 Ų). However, the different positioning of the trifluoromethylphenyl group (5- vs. 7-position) may alter molecular shape and dipole moment, which can influence target binding and pharmacokinetic profiles. [1]

polar surface area oral bioavailability CNS penetration

Aqueous Solubility Barrier for In Vitro Assay Design

The target compound exhibits very low aqueous solubility (0.9 μg/mL at pH 7.4), based on experimental measurement. This solubility is lower than that of the less lipophilic des-methylsulfanyl analog, and must be accounted for in assay design to avoid false negatives in cell-based screening. [1]

solubility assay design vehicle selection

Rotatable Bond Count and Conformational Flexibility Relative to 5,7-Dimethyl Analog

With only 2 rotatable bonds (the methylsulfanyl C–S bond and the aryl–pyrimidine C–C bond), the target compound is more conformationally constrained than more heavily substituted analogs such as 5,7-dimethyl-2-(methylsulfanyl)-6-{[3-(trifluoromethyl)phenyl]methyl}-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 439112-28-4), which bears an additional methylene linker. This lower flexibility may confer higher binding affinity per unit molecular weight (ligand efficiency) when the bioactive conformation is pre-organized. [1]

conformational flexibility entropic cost binding affinity

Hydrogen Bond Acceptor Capacity vs. Unsubstituted Core Scaffold

The target compound provides 7 hydrogen bond acceptor sites (primarily from the triazolopyrimidine N atoms, the methylsulfanyl sulfur, and the CF₃ fluorines), compared to only 4 HBA for the unsubstituted [1,2,4]triazolo[1,5-a]pyrimidine core. This increased HBA count enhances the potential for directional intermolecular interactions with kinase hinge regions or tubulin binding pockets. [1]

hydrogen bonding target engagement pharmacophore

Class-Level Antiproliferative Activity in TPD Series: Baseline for Expectation Setting

While direct antiproliferative IC₅₀ data for the target compound are not available in the public domain, structurally related [1,2,4]triazolo[1,5-a]pyrimidine derivatives have demonstrated moderate to potent activity against gastric cancer (MGC-803 IC₅₀ = 9.47 μM) and colorectal cancer (HCT-116 IC₅₀ = 9.58 μM) cell lines for the most active indole-tethered analog (H12) [1]. The target compound's substitution pattern is consistent with the pharmacophore requirements for microtubule-targeting activity described for the TPD class [2]. Researchers should screen the target compound in comparable cell lines (MGC-803, HCT-116, MCF-7) to benchmark its potency against these published series.

anticancer tubulin MGC-803 HCT-116

Recommended Application Scenarios for 2-(Methylsulfanyl)-5-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine Based on Quantitative Evidence


SAR and Lead Optimization in Microtubule-Targeting TPD Programs

Use the target compound as a reference point in SAR studies exploring the impact of the 2-alkylthio substituent on tubulin polymerization activity. Its computed LogP (3.5) and low solubility (0.9 μg/mL) make it a suitable baseline for optimizing both potency and physicochemical properties in a lead series [1]. Pair with the des-methylsulfanyl analog (CAS 75175-86-9) as a matched molecular pair to deconvolute the contribution of the 2-SCH₃ group to target engagement and cellular potency [2].

Computational Chemistry and in Silico Screening Libraries

With well-defined computed descriptors (XLogP3-AA = 3.5, TPSA = 68.4 Ų, 2 rotatable bonds, 7 HBA), the compound is suitable as a validation probe for virtual screening workflows targeting kinases or tubulin. Its commercial availability at ≥95% purity supports procurement for follow-up experimental validation of computational hits.

Phenotypic Anticancer Screening Panels

Given the class-level evidence for TPD antiproliferative activity against MGC-803 (gastric), HCT-116 (colorectal), and MCF-7 (breast) cancer cell lines [3], the target compound should be prioritized for screening in these and other NCI-60 panel cell lines. Its distinct 3-CF₃ substitution pattern may confer differential tumor-type selectivity compared to analogs with para-substituted or unsubstituted phenyl rings.

Physicochemical Profiling and Formulation Development Studies

The very low aqueous solubility (0.9 μg/mL, ~2.9 μM) [1] makes this compound a useful test article for developing solubility-enhancing formulations (e.g., co-solvent systems, cyclodextrin inclusion complexes) tailored to lipophilic TPD scaffolds. Its solubility barrier is representative of the challenges encountered in the broader TPD chemical space.

Quote Request

Request a Quote for 2-(Methylsulfanyl)-5-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.